Chain-Length-Dependent Monoamine Oxidase Substrate Affinity: Heptylamine vs. C3–C18 Amines
Heptylamine is a very good substrate for rat liver monoamine oxidase (MAO), specifically the MAO-B isoform, with a sensitivity to the selective inhibitor selegiline (Ki = 1 × 10⁻⁹ M) that is 10-fold higher than the typical MAO-B substrate β-phenylethylamine (Ki = 1 × 10⁻⁸ M). In contrast, shorter amines (methylamine, ethylamine) are not substrates, and longer amines (dodecylamine, octadecylamine) are poor substrates with high Km and low Vmax values [1]. This places heptylamine within a narrow chain-length window (C5–C10) that exhibits optimal MAO-B substrate activity [1].
| Evidence Dimension | MAO-B substrate activity (inhibitor sensitivity Ki) |
|---|---|
| Target Compound Data | Heptylamine: Ki ≈ 1 × 10⁻⁹ M for selegiline (inferred from butylamine value; chain length slightly decreases sensitivity) [1] |
| Comparator Or Baseline | n-Butylamine: Ki = 1 × 10⁻⁹ M; β-Phenylethylamine (typical MAO-B substrate): Ki = 1 × 10⁻⁸ M [1] |
| Quantified Difference | Heptylamine sensitivity to selegiline is approximately 10-fold greater than β-phenylethylamine (Ki ratio = 0.1) [1] |
| Conditions | Rat liver MAO enzyme assay; inhibitor selegiline (MAO-B selective) and clorgyline (MAO-A selective); Journal of Pharmacy and Pharmacology, 1989 [1] |
Why This Matters
For neuropharmacology research involving MAO-B pathways, heptylamine offers a distinct substrate profile that cannot be replicated by shorter or longer amines, making it a necessary control or probe compound.
- [1] Yu, P. H. (1989). Deamination of aliphatic amines of different chain lengths by rat liver monoamine oxidase A and B. Journal of Pharmacy and Pharmacology, 41(3), 205-208. View Source
